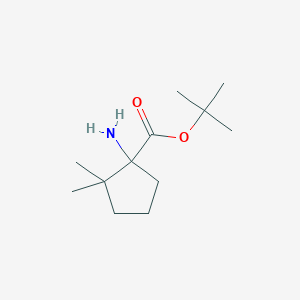
Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate, also known as tert-leucine, is a non-proteinogenic amino acid. This compound has gained significant attention in scientific research due to its unique properties and potential applications. In
Wirkmechanismus
The mechanism of action of Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate is not fully understood. However, it is believed that the unique structural properties of this compound contribute to its ability to enhance the stability and bioactivity of peptides. Tert-leucine has also been shown to interact with biological membranes, potentially affecting cellular processes.
Biochemical and Physiological Effects:
Tert-leucine has been shown to have a variety of biochemical and physiological effects. In one study, Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate was found to enhance the stability of a peptide sequence, leading to increased bioactivity. Tert-leucine has also been shown to interact with biological membranes, potentially affecting cellular processes. Additionally, Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate has been found to have antioxidant properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate in lab experiments is its unique structural properties, which can enhance the stability and bioactivity of peptides. Additionally, Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate is relatively easy to synthesize, making it readily available for use in research studies. However, one limitation is that the mechanism of action of Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research involving Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate. One potential area of study is the development of novel drug delivery systems using Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of peptide chemistry. Finally, the antioxidant properties of Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate may have potential therapeutic applications, and further research in this area is warranted.
Conclusion:
Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate, or Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate, is a non-proteinogenic amino acid with unique structural properties that have gained significant attention in scientific research. Its potential applications in the field of peptide chemistry, drug delivery systems, and organic synthesis make it a valuable tool for researchers. While further research is needed to fully understand the mechanism of action and potential applications of this compound, its unique properties make it a promising area of study for the future.
Synthesemethoden
Tert-leucine can be synthesized through a multistep process, starting with the reaction of tert-butyl acrylate with methylmagnesium bromide to form tert-butyl 2-methyl-3-oxobutanoate. This intermediate is then reacted with cyclopentanone to form tert-butyl 1-cyclopentanone-2-methyl-3-oxobutanoate. The final step involves the reaction of this intermediate with ammonia to form tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Tert-leucine has been used in a variety of scientific research studies. One notable application is in the field of peptide chemistry, where Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate has been incorporated into peptide sequences to enhance their stability and bioactivity. Tert-leucine has also been used in the development of novel drug delivery systems and as a building block for the synthesis of complex organic molecules.
Eigenschaften
IUPAC Name |
tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-10(2,3)15-9(14)12(13)8-6-7-11(12,4)5/h6-8,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYCBIZTJQTLFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1(C(=O)OC(C)(C)C)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2923855.png)
![3-[2-({2-[(2,5-difluorophenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide](/img/structure/B2923859.png)

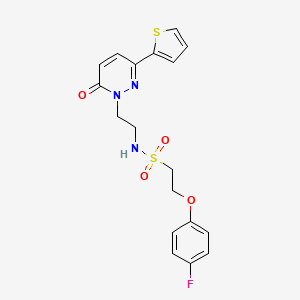
![2-[[1-(2,5-Dimethylphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2923862.png)
![1-[5-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2923863.png)
![2-[1-(1H-Indole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2923864.png)
![N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide](/img/structure/B2923866.png)
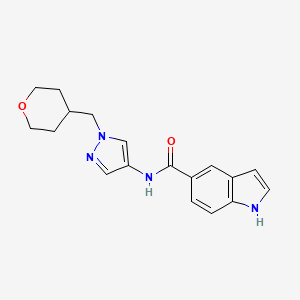
![4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B2923870.png)
![N-(3-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2923873.png)
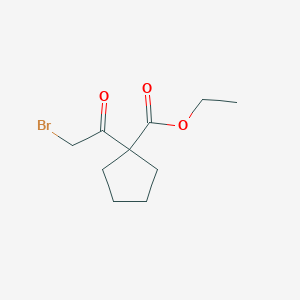
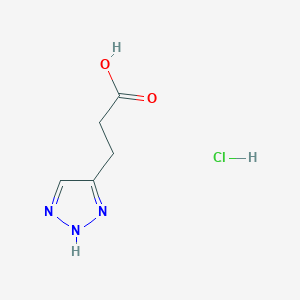
![4-butyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2923876.png)